Estrone 17-Ethylene Ketal
Overview
Description
Estrone 17-Ethylene Ketal is a derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of an ethylene ketal group at the 17th position of the estrone molecule. The molecular formula of this compound is C20H26O3, and it has a molecular weight of 314.42 g/mol . This compound is used in various biochemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Estrone 17-Ethylene Ketal is a derivative of Estrone . Estrone, one of the major mammalian estrogens, is an aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone . It primarily targets estrogen receptors in various tissues, including female organs, breasts, hypothalamus, and pituitary .
Mode of Action
Estrone enters the cells of responsive tissues where it interacts with estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes . This interaction triggers a cascade of events leading to the transcription of target genes and the production of proteins that mediate the effects of estrone .
Biochemical Pathways
Estrone is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .
Pharmacokinetics
Estrone is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . The estrogenic potency of estrone is one third that of estradiol
Result of Action
The molecular and cellular effects of this compound’s action would be expected to be similar to those of estrone, given its structural similarity. Estrone, being an estrogen, plays a crucial role in the regulation of the menstrual cycle and the development of secondary sexual characteristics in females . It also has important effects on bone density, cardiovascular health, and brain function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as proteins and lipids, can affect the compound’s bioavailability and action . Additionally, factors such as pH, temperature, and the presence of other drugs or substances can also impact the compound’s stability and efficacy .
Biochemical Analysis
Cellular Effects
It is known that estrogens, such as Estrone, can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Estrogens are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on estrone, a related compound, have shown that more than 90% of the added estrone was biodegraded within 6 days .
Dosage Effects in Animal Models
Estrogens have been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
Estrogens like estrone are known to undergo extensive oxidative metabolism, involving various cytochrome P450 (CYP) isoforms .
Transport and Distribution
Estrogens are known to interact with various transporters and binding proteins .
Subcellular Localization
Estrogens are known to have effects on the activity and function of various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estrone 17-Ethylene Ketal typically involves the protection of the 17-keto group of estrone by forming a ketal. One common method includes the reaction of estrone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the ketal . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Estrone 17-Ethylene Ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal back to the original ketone or to alcohols.
Substitution: The ketal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Estrone 17-Ethylene Ketal is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a protected form of estrone in the synthesis of various estrogen derivatives.
Biology: Employed in studies related to hormone receptor interactions and estrogen metabolism.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Estrone 17-Ethylene Ketal is unique due to the presence of the ethylene ketal group, which provides increased stability compared to other estrone derivatives. Similar compounds include:
Estrone: The parent compound without the ketal group.
Estradiol: Another estrogen hormone with a hydroxyl group at the 17th position instead of a ketone.
Estriol: A metabolite of estrone with hydroxyl groups at the 16th and 17th positions.
This compound is particularly valuable in research due to its stability and ease of handling compared to other estrogen derivatives.
Biological Activity
Estrone 17-Ethylene Ketal is a synthetic derivative of estrone, characterized by the presence of an ethylene ketal group at the 17th position. This modification enhances the compound's stability and alters its biological activity compared to natural estrogens. The molecular formula of this compound is C20H26O3, with a molecular weight of 314.42 g/mol. This compound is primarily utilized in research and pharmaceutical applications due to its unique properties.
This compound functions similarly to estrone in terms of biological activity. It interacts with estrogen receptors (ERs), leading to various cellular responses, including:
- Hormonal Regulation : It plays a crucial role in regulating reproductive functions and secondary sexual characteristics.
- Gene Expression Modulation : Upon binding to ERs, it influences gene expression related to reproductive health and other physiological processes.
- Biochemical Pathways : Estrone is produced from androstenedione via aromatase enzymes, which are prevalent in adipose tissues, and can be converted into estradiol in peripheral tissues.
Biological Effects
The biological effects of this compound include:
- Estrogenic Activity : Exhibits estrogen-like effects, influencing various cellular processes involved in reproductive health.
- Neuroprotective Effects : Potential interactions with reactive oxygen species indicate antioxidant properties that may protect against neurodegenerative diseases.
- Impact on Inflammation : Studies suggest that estrone derivatives can modulate inflammatory responses, particularly in conditions like rheumatoid arthritis .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption and Distribution : Enhanced solubility due to the ketal structure improves bioavailability.
- Metabolism : Undergoes extensive oxidative metabolism via cytochrome P450 enzymes, affecting its biological activity and therapeutic applications.
- Excretion : Like other estrogens, it is metabolized and excreted primarily through urine.
Research Findings
Recent studies have highlighted the diverse applications and effects of this compound:
- Cancer Research : Investigated for potential therapeutic effects in hormone-sensitive cancers. The compound's ability to influence estrogen receptor activity makes it a candidate for developing antitumor agents .
- Rheumatoid Arthritis Studies : Research indicates that estrone metabolites can have both pro-inflammatory and anti-inflammatory effects depending on their specific forms and concentrations within synovial cells .
- Proteomics Applications : Used as a reference standard in analytical chemistry and proteomics research due to its stability and reactivity.
Case Study 1: Estrogen Metabolite Effects on Inflammation
A study analyzed the conversion of estrone and its metabolites in synovial cells from patients with rheumatoid arthritis (RA) and osteoarthritis (OA). The findings revealed that different hydroxylated metabolites had varying effects on tumor necrosis factor (TNF) secretion, highlighting the complex role of estrogens in inflammatory diseases .
Case Study 2: Hormonal Regulation in Cancer
Research on the expression levels of hydroxysteroid dehydrogenase (HSD) enzymes involved in estrone synthesis showed that high levels were associated with poorer outcomes in ovarian cancer patients. This suggests that manipulating estrone levels could be a therapeutic strategy in hormone-dependent cancers .
Comparison with Similar Compounds
Compound | Structural Features | Unique Properties |
---|---|---|
Estrone | Carbonyl group at C-3 | Precursor to estradiol |
Estradiol | Hydroxyl groups at C-17 and C-3 | Potent estrogenic activity |
Estriol | Additional hydroxyl at C-16 | Weaker estrogenic effects |
Testosterone | Methyl group at C-19 | Androgenic properties |
Dihydrotestosterone | Reduced A-ring | More potent androgenic effects |
This compound's unique ketal structure enhances its stability and bioactivity compared to other steroid hormones, making it valuable for therapeutic applications.
Properties
IUPAC Name |
(8'R,9'S,13'S,14'S)-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-19-8-6-16-15-5-3-14(21)12-13(15)2-4-17(16)18(19)7-9-20(19)22-10-11-23-20/h3,5,12,16-18,21H,2,4,6-11H2,1H3/t16-,17-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYONAIDRKGWBX-YRXWBPOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Bis-hydroxymethylation and Bis-imidazolylmethylation of Estrogens"?
A1: This research paper investigates the direct addition of bis-hydroxymethyl and bis-imidazolylmethyl groups to various estrogens, including estrone 17-ethylene ketal. The researchers successfully demonstrated two methods for this modification:
- Bis-hydroxymethylation: Treating this compound with paraformaldehyde and sodium hydroxide in dioxane at 50-55°C resulted in the addition of two hydroxymethyl (-CH2OH) groups to the molecule. []
- Bis-imidazolylmethylation: This modification was achieved by reacting this compound with paraformaldehyde and imidazole at 130-140°C or by reacting the bis-hydroxymethylated this compound with imidazole. []
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